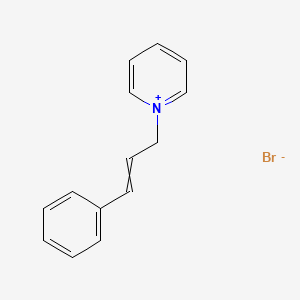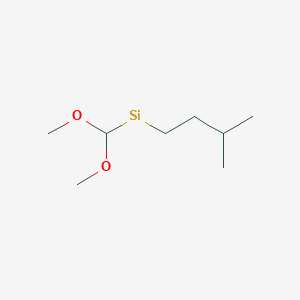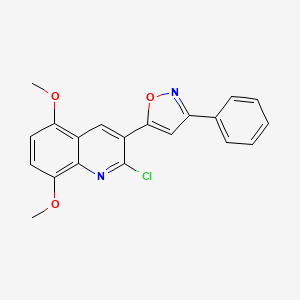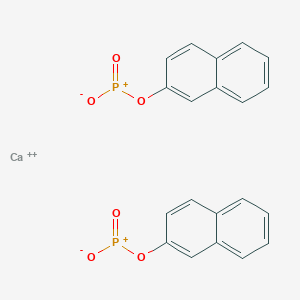
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is a chemical compound with a unique structure that includes a diazonium group and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of 2,5,5-trimethyl-1,3-dioxane with a diazotizing reagent such as sodium nitrite in the presence of an acid, typically hydrochloric acid, under cold conditions to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. These reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine derivative.
Aplicaciones Científicas De Investigación
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Potential use in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The dioxane ring provides stability to the molecule and can influence the reactivity of the diazonium group by electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring and is used in similar coupling reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another compound with a dioxane ring, used in organic synthesis
Uniqueness
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is unique due to the presence of both a diazonium group and a dioxane ring. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and industrial processes.
Propiedades
Número CAS |
357417-05-1 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-diazo-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C9H14N2O3/c1-8(2)5-13-9(3,14-6-8)7(12)4-11-10/h4H,5-6H2,1-3H3 |
Clave InChI |
QCIXDCYKFIHIDR-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)(C)C(=O)C=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)




![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)



